1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a sulfonyl group, a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or a Mannich reaction.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Attachment of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-triazol-2-yl)piperidine-4-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSCMVSRTSKSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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